molecular formula C16H16N2O3S B2799393 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034439-36-4

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2799393
CAS No.: 2034439-36-4
M. Wt: 316.38
InChI Key: UHQHFLRIESBHOE-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-14(11(2)21-18-10)7-16(19)17-8-13-3-4-15(20-13)12-5-6-22-9-12/h3-6,9H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQHFLRIESBHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoxazole Ring : Achieved through cyclization reactions involving β-keto esters and hydroxylamine.
  • Introduction of the Thiophene and Furan Rings : These can be incorporated via cross-coupling reactions, such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannanes.

Chemical Structure :

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N2O3S
Molecular Weight320.37 g/mol
CAS Number2034565-10-9

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies on related isoxazole derivatives have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Antioxidant Activity

The antioxidant properties of isoxazole-containing compounds have been explored extensively. The presence of the isoxazole ring is believed to contribute to radical scavenging activity, which can protect cells from oxidative stress. In vitro assays demonstrated that these compounds could reduce oxidative damage in cellular models .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes. For example, studies on similar structures indicate that they can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine metabolism. This inhibition can affect cellular proliferation and has implications in cancer treatment and immunosuppression .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A series of isoxazole derivatives were tested for their ability to inhibit DHODH in vitro. Results showed that certain analogs displayed higher potency than established inhibitors like brequinar and teriflunomide, highlighting the potential for new therapeutic agents targeting autoimmune diseases .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts .
  • Oxidative Stress Reduction : In a cellular model exposed to oxidative stress, derivatives similar to the compound were shown to significantly reduce markers of oxidative damage, suggesting their potential as protective agents in neurodegenerative diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.